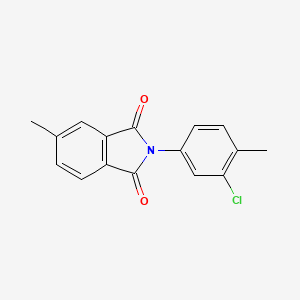
2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to the isoindole core
Preparation Methods
The synthesis of 2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The resulting intermediate is then cyclized to form the desired isoindole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form polycyclic structures, which may exhibit enhanced biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the chloro and methyl groups may enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
2-(3-chloro-4-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: This compound also contains a chloro-substituted phenyl ring and exhibits similar biological activities.
3-chloro-4-methylphenyl isocyanate: This compound is an isocyanate derivative and is used as a building block in chemical synthesis.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and has been studied for its antibacterial activity.
The uniqueness of this compound lies in its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12ClNO2 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-9-3-6-12-13(7-9)16(20)18(15(12)19)11-5-4-10(2)14(17)8-11/h3-8H,1-2H3 |
InChI Key |
KHWWPUOCGUJBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















